3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester
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Overview
Description
3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester is a chemical compound with the molecular formula C11H7BrClNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester typically involves the esterification of 3-Isoquinolinecarboxylic acid with methanol in the presence of a suitable catalyst. The bromination and chlorination steps are carried out using bromine and chlorine reagents under controlled conditions to ensure selective halogenation at the desired positions on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms on the isoquinoline ring can enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Isoquinolinecarboxylic acid, 6-bromo-, methyl ester
- 3-Isoquinolinecarboxylic acid, 1-chloro-, methyl ester
- 3-Isoquinolinecarboxylic acid, 6-chloro-, methyl ester
Comparison
Compared to its similar compounds, 3-Isoquinolinecarboxylic acid, 6-bromo-1-chloro-, methyl ester is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This dual halogenation can provide distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-bromo-1-chloroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-6-4-7(12)2-3-8(6)10(13)14-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSOYLFFMSJHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CC(=CC2=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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